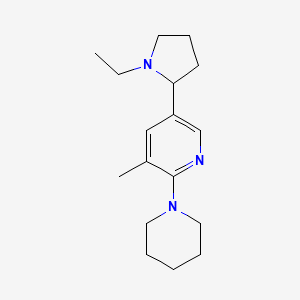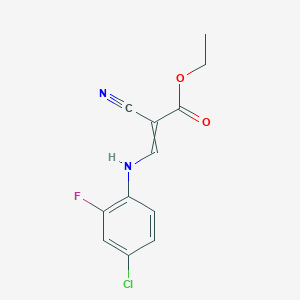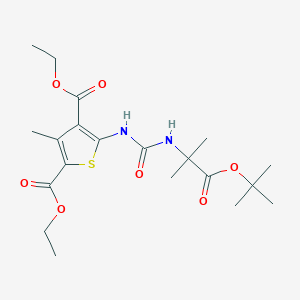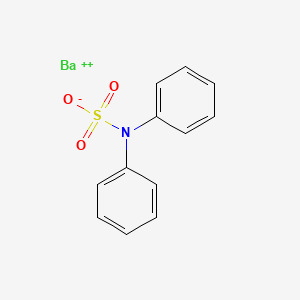![molecular formula C13H18N3O4- B11820495 N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)
N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate is an organic compound characterized by its unique structure, which includes an amino group, a nitro group, and a tert-butylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate typically involves the reaction of 4-amino-3-nitrobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Reduction: Formation of N-[2-(4-amino-3-aminophenyl)ethyl]-N-tert-butylcarbamate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Oxidation: Formation of nitroso or nitro derivatives.
Applications De Recherche Scientifique
N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its functional groups.
Mécanisme D'action
The mechanism of action of N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(4-nitrophenyl)ethyl]-N-tert-butylcarbamate: Lacks the amino group, which may affect its reactivity and applications.
N-[2-(4-amino-3-methylphenyl)ethyl]-N-tert-butylcarbamate: Contains a methyl group instead of a nitro group, leading to different chemical properties.
Uniqueness
N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate is unique due to the presence of both amino and nitro groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C13H18N3O4- |
|---|---|
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)15(12(17)18)7-6-9-4-5-10(14)11(8-9)16(19)20/h4-5,8H,6-7,14H2,1-3H3,(H,17,18)/p-1 |
Clé InChI |
RLEWAIMWYLYPOQ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)N(CCC1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)

![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)

![Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B11820460.png)
![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)




![[2-Hydroxy-4-[1-hydroxy-2-(propan-2-ylamino)butyl]phenyl] methanesulfonate](/img/structure/B11820509.png)
![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
